N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, substituted with ethynyl, fluorophenyl, and dimethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with Fluorophenyl and Dimethoxy Groups: The fluorophenyl and dimethoxy groups can be introduced through nucleophilic aromatic substitution or other suitable substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.
Scientific Research Applications
N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
- tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate
- 5-[(3-ethynyl-4-fluorophenyl)ethynyl]-2-(trifluoromethyl)pyridine
Uniqueness
N-(3-Ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of ethynyl, fluorophenyl, and dimethoxy groups differentiates it from other quinazoline derivatives, potentially leading to unique interactions with molecular targets and pathways.
Properties
CAS No. |
183321-78-0 |
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Molecular Formula |
C18H14FN3O2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(3-ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H14FN3O2/c1-4-11-7-12(5-6-14(11)19)22-18-13-8-16(23-2)17(24-3)9-15(13)20-10-21-18/h1,5-10H,2-3H3,(H,20,21,22) |
InChI Key |
UEKLAZGZLXRYAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)C#C)OC |
Origin of Product |
United States |
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